molecular formula C10H7ClO4 B2673754 8-Chloro-1-oxoisochromane-3-carboxylic acid CAS No. 1603591-09-8

8-Chloro-1-oxoisochromane-3-carboxylic acid

Cat. No.: B2673754
CAS No.: 1603591-09-8
M. Wt: 226.61
InChI Key: KDPYSHXRPSTNOI-UHFFFAOYSA-N
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Description

Its unique properties make it a promising candidate for drug development, material synthesis, and biological studies.

Preparation Methods

The synthesis of 8-Chloro-1-oxoisochromane-3-carboxylic acid typically involves several steps, including the chlorination of isochromanone derivatives and subsequent carboxylation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

8-Chloro-1-oxoisochromane-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

8-Chloro-1-oxoisochromane-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing various complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers are exploring its potential as a drug candidate for treating various diseases.

    Industry: It is used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 8-Chloro-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-Chloro-1-oxoisochromane-3-carboxylic acid can be compared with other similar compounds, such as:

    1-oxoisochromane-3-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and applications.

    5-Chloro-8-hydroxy-3-methyl-1-oxoisochroman-7-carboxylic acid: Contains additional functional groups that may confer different properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-chloro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4/c11-6-3-1-2-5-4-7(9(12)13)15-10(14)8(5)6/h1-3,7H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPYSHXRPSTNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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